molecular formula C11H11N3O2 B11885742 1-Benzyl-2-nitro-1,4-dihydropyrazine

1-Benzyl-2-nitro-1,4-dihydropyrazine

Cat. No.: B11885742
M. Wt: 217.22 g/mol
InChI Key: RLTXXMDUCPENNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-nitro-1,4-dihydropyrazine is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . This compound is characterized by the presence of a benzyl group attached to a nitro-substituted dihydropyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-nitro-1,4-dihydropyrazine typically involves the reaction of benzylamine with nitroethene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, to facilitate the hydrogenation process .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-nitro-1,4-dihydropyrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-2-nitro-1,4-dihydropyrazine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-2-nitro-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-nitro-1,4-dihydropyrazine is unique due to its specific structural features, such as the benzyl and nitro groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-benzyl-3-nitro-1H-pyrazine

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-8,12H,9H2

InChI Key

RLTXXMDUCPENNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CNC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.